2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide
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Overview
Description
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is further functionalized with ethyl, phenyl, sulfanyl, and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Thioether Formation: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol under basic conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction with 3-methylbutylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its quinazoline core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The sulfanyl and acetamide groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide
- 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2-methylbutyl)acetamide
- 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylpropyl)acetamide
Uniqueness
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl and phenyl groups on the quinazoline core, along with the sulfanyl and acetamide functionalities, provides a versatile scaffold for further modification and application in various fields.
Properties
Molecular Formula |
C23H27N3OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C23H27N3OS/c1-4-17-10-11-20-19(14-17)23(28-15-21(27)24-13-12-16(2)3)26-22(25-20)18-8-6-5-7-9-18/h5-11,14,16H,4,12-13,15H2,1-3H3,(H,24,27) |
InChI Key |
OCUARNUOYBILLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCCC(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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